molecular formula C12H25N3O B14780304 2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one

2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one

Cat. No.: B14780304
M. Wt: 227.35 g/mol
InChI Key: LKGRNPNOGXRISI-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one is a chiral small molecule featuring a piperidine ring substituted with an isopropyl-methyl-amino group at the 3-position and a propan-1-one backbone bearing an amino group. Its stereochemistry is defined by the (S)-configuration at both the piperidine and propanone moieties, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

2-amino-1-[3-[methyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C12H25N3O/c1-9(2)14(4)11-6-5-7-15(8-11)12(16)10(3)13/h9-11H,5-8,13H2,1-4H3

InChI Key

LKGRNPNOGXRISI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1CCCN(C1)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Key Disconnection Approaches

The retrosynthetic analysis of 2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one reveals several strategic disconnection points that can guide synthetic planning. The most logical disconnections include:

  • The amide bond between the piperidine nitrogen and the 2-amino-propanone moiety
  • The carbon-nitrogen bond at the 3-position of the piperidine bearing the isopropyl(methyl)amino group
  • The piperidine ring itself, which could be constructed through cyclization

Each disconnection strategy leads to different synthetic routes with varying advantages regarding stereochemical control, overall yield, and practical feasibility. The selection of a particular approach depends on available starting materials, required scale, and equipment constraints.

Precursor Analysis

When considering the synthesis of this compound, several key precursors emerge as strategic intermediates:

Precursor Type Structure Component Key Features Potential Sources
Chiral amino acid 2-amino-propan-1-one moiety (S)-stereocenter, amino functionality (S)-alanine or derivatives
Functionalized piperidine Piperidine core with 3-position functionality Ring structure, attachment point for amino group 3-hydroxypiperidine, 3-aminopiperidine
Isopropyl(methyl)amine Tertiary amine substituent Branched structure Isopropylmethylamine, isopropylamine with methylation
Linear precursors Complete carbon framework Functional groups for cyclization Amino aldehydes, unsaturated amines

This analysis provides a foundation for developing practical synthetic strategies that can access the target molecule with appropriate stereochemical control.

Piperidine Ring Formation Strategies

Intramolecular Cyclization Routes

Intramolecular cyclization represents one of the most versatile approaches for constructing the piperidine core of our target molecule. In this strategy, a linear precursor containing all necessary functionality undergoes ring closure to form the six-membered heterocycle.

The initiation of intramolecular cyclization typically requires activation of specific functional groups or bonds, often necessitating catalysts, oxidizing or reducing agents, and careful control of reaction conditions. A significant challenge with this approach is achieving the desired stereoselectivity, particularly at the 3-position of the piperidine ring. Chiral ligands and catalysts can effectively address this stereochemical challenge.

One promising cyclization route involves preparing a linear precursor with properly positioned amino and carbonyl groups, which can undergo reductive amination to form the piperidine ring. The stereochemistry at the 3-position can be controlled through substrate-directed reduction or through catalyst control.

Cyclization Method Reaction Conditions Stereoselectivity Yield Range References
Reductive cyclization NaBH3CN, MeOH, pH 6-7, 0-25°C Moderate to high 60-75%
Metal-catalyzed cyclization Pd(OAc)2, PPh3, NEt3, DMF, 80°C Moderate 55-70%
Electrophilic cyclization I2, NaHCO3, CH3CN, 0-25°C Variable 50-65%
Aza-Michael cyclization Base catalysis, THF, -10-25°C High with chiral catalysts 65-80%

Intramolecular Aza-Michael Reaction Approach

The intramolecular aza-Michael reaction (IMAMR) offers a particularly powerful strategy for constructing the piperidine core with good stereocontrol. This approach involves the addition of an amine to an activated double bond, forming a new carbon-nitrogen bond in the process.

Recent research has demonstrated that combining a quinoline organocatalyst with trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines with high selectivity. For our target molecule, this approach could involve synthesizing a precursor with an α,β-unsaturated carbonyl system and an appropriately positioned amine, which would cyclize to form the piperidine ring with the desired configuration at the 3-position.

It is notable that the ratio of catalysts used plays a crucial role in controlling the stereochemical outcome of the reaction. The cyclization typically follows a 6-endo-trig pathway, in accordance with Baldwin's rules for ring closure.

Functionalization of Preformed Piperidine Rings

Stereoselective Introduction of the Isopropyl(methyl)amino Group

A viable approach to the target compound involves functionalizing a preformed piperidine ring. This strategy begins with a piperidine core already containing a leaving group or activating functionality at the 3-position.

The stereoselective introduction of the isopropyl(methyl)amino group at the 3-position of the piperidine ring requires careful control of reaction conditions to ensure the correct stereochemistry. Several methods can be employed:

  • Nucleophilic substitution of a 3-leaving group (such as mesylate, tosylate, or halide) with isopropyl(methyl)amine
  • Reductive amination between a 3-keto-piperidine and isopropyl(methyl)amine
  • Ring opening of a 3,4-epoxy-piperidine with isopropyl(methyl)amine
  • Palladium-catalyzed amination of a 3-substituted piperidine

The stereoselective outcome can be controlled through substrate direction, where existing stereochemistry influences the trajectory of incoming nucleophiles, or through catalyst control using chiral ligands or catalysts.

Coupling with (S)-2-Amino-propanoyl Moiety

Once the 3-isopropyl(methyl)amino-piperidine core is constructed with the correct stereochemistry, the next key step involves coupling with an (S)-2-amino-propanoyl group to complete the target molecule.

This coupling typically involves:

  • Protection of the primary amino group (commonly as tert-butyloxycarbonyl or benzyloxycarbonyl)
  • Activation of the carboxylic acid (as an acid chloride, mixed anhydride, or using coupling reagents)
  • Coupling with the piperidine nitrogen
  • Deprotection to reveal the primary amino group

The coupling step must be performed under conditions that preserve the stereochemistry at the α-carbon of the amino acid. Common coupling reagents include:

Coupling Reagent Conditions Advantages Yield Range
EDC/HOBt DCM or DMF, 0-25°C, 12-24h Mild conditions, water-soluble byproducts 70-85%
HATU/DIPEA DMF, 0-25°C, 4-12h Fast reaction, high yields 80-90%
PyBOP/NMM DCM or DMF, 0-25°C, 6-18h Good for sterically hindered substrates 75-85%
T3P/pyridine EtOAc, 0-25°C, 6-12h Low racemization, easy workup 65-80%

Two-Component Reaction Strategies

Reductive Amination Approaches

Reductive amination represents a powerful tool for constructing the carbon-nitrogen bonds present in our target molecule. This approach involves the condensation of amines with either aldehydes or ketones, followed by reduction of the resulting imine or iminium ion.

For the synthesis of this compound, reductive amination can be employed in several contexts:

  • Formation of the isopropyl(methyl)amino group through reductive amination between a 3-piperidone and isopropyl(methyl)amine
  • Construction of the piperidine ring itself through intramolecular reductive amination

The stereochemical outcome of these reductive amination reactions can be controlled through the choice of reducing agent and reaction conditions. For example, sodium cyanoborohydride typically favors equatorial attack in cyclic systems, while certain borane reducing agents can provide axial selectivity when directed by neighboring groups.

Hydrogen Borrowing Annulation

A particularly elegant approach for piperidine synthesis involves hydrogen borrowing annulation. This method, reported to be effective for similar compounds, employs an iridium(III) catalyst to facilitate a cascade of reactions including hydroxyl oxidation, amination, and imine reduction through hydrogen transfer.

The mechanism involves two sequential cascades:

  • The first amination occurs intermolecularly, forming a hydroxyamine intermediate
  • The second amination proceeds intramolecularly to complete the ring

This approach enables stereoselective synthesis of substituted piperidines and can be particularly valuable for accessing C4-substituted piperidines with high enantioselectivity. Notably, the use of water as a solvent can prevent racemization of enantioenriched substrates, which is crucial for maintaining stereochemistry in our target molecule.

Aza-Prins and Related Cyclization Approaches

Aza-Prins Cyclization Strategy

The aza-Prins reaction offers an efficient route to piperidine synthesis and could be adapted for our target compound. This approach typically involves the cyclization of homoallylic amines with aldehydes, promoted by Lewis acids such as zirconium tetrachloride.

The mechanism proceeds through several key steps:

  • Activation of the aldehyde group by the Lewis acid
  • Formation of an iminium intermediate
  • 6-endo-trig cyclization to form a carbocation at the 4-position
  • Nucleophilic attack (often by a halide from the Lewis acid)

The stereoselectivity of this reaction is often governed by steric factors, with trans-selectivity resulting from the preferred nucleophilic attack from the equatorial position rather than the more hindered axial position.

Aza-Sakurai Cyclization

Another valuable approach is the aza-Sakurai cyclization, which has been developed for the synthesis of various piperidine derivatives. This method involves:

  • Intermolecular imine formation through condensation
  • Intramolecular cyclization to form the piperidine ring

This approach is particularly valuable because it yields piperidines with three functional centers (NH, olefin, and aromatic groups) that can serve as handles for further functionalization to access our target molecule.

Stereoselective Methods and Asymmetric Synthesis

Use of Chiral Pool Starting Materials

Leveraging the chiral pool represents one of the most straightforward approaches to establishing the required stereochemistry in this compound. Natural amino acids, particularly (S)-alanine, serve as excellent starting materials for the (S)-2-amino-propanoyl moiety.

The use of chiral pool starting materials offers several advantages:

  • The stereochemistry is already established in the starting material
  • These materials are often readily available and relatively inexpensive
  • The synthetic route can be shorter as it bypasses the need for asymmetric induction steps

Extensive work has been conducted on preparing enantiomerically pure substituted piperidine derivatives using amino acids as chiral pool starting materials. This approach typically involves protecting the amino functionality, activating the carboxylic acid, and coupling to the appropriate piperidine derivative.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers powerful tools for establishing stereochemistry in the synthesis of our target compound. Several key asymmetric transformations may be employed:

  • Asymmetric hydrogenation of unsaturated precursors
  • Asymmetric Michael additions to construct the carbon framework
  • Catalyst-controlled asymmetric cyclizations
  • Stereoselective reductions of prochiral intermediates

The Sharpless asymmetric dihydroxylation (AD) reaction has been successfully applied to the synthesis of enantiomerically pure piperidine derivatives and could be adapted for our target compound. This approach typically involves:

  • Selective AD reaction of a diene to form a diol
  • Conversion to an epoxide
  • Regioselective reduction
  • A second AD reaction to establish additional stereochemistry
  • Appropriate protection/deprotection and functional group manipulation

This method offers high stereoselectivity and can be used to synthesize piperidine derivatives with well-defined stereochemistry at multiple positions.

Optimization of Reaction Conditions

Temperature and Solvent Effects on Stereoselectivity

The choice of temperature and solvent plays a crucial role in the stereochemical outcome of many key steps in the synthesis of this compound.

Low-temperature conditions (-78°C to 0°C) are often employed during steps involving the formation or modification of stereogenic centers to minimize racemization and enhance stereoselectivity. For coupling reactions involving the (S)-2-amino-propanoyl moiety, low temperatures help preserve the stereochemical integrity of the amino acid derivative.

Solvent choice can significantly impact both reaction rates and stereoselectivity:

Solvent Impact on Stereoselectivity Suitable Reactions Considerations
Dichloromethane Favors SN2 reactions, good for many asymmetric transformations Coupling reactions, asymmetric reductions Environmental concerns, replacement with greener alternatives where possible
Tetrahydrofuran Good for organometallic reagents, moderate polarity Reductions, metal-catalyzed reactions Forms peroxides, must be freshly distilled
Dimethylformamide Polar aprotic, accelerates many nucleophilic substitutions Coupling reactions, substitutions Difficult to remove, potential toxicity
2-Methyltetrahydrofuran Greener alternative to THF with similar properties Reductions, coupling reactions More stable to peroxide formation than THF
Water Can enhance stereoselectivity in certain reactions Hydrogen borrowing annulations Limited solubility for many organic reagents

Catalyst Selection for Optimal Performance

The choice of catalyst is critical for achieving high yields and stereoselectivity in the synthesis of this compound. For asymmetric transformations, careful selection of chiral catalysts can dramatically impact stereochemical outcomes.

For asymmetric hydrogenation reactions, catalysts such as Noyori's ruthenium-BINAP complexes or Buchwald's DuPhos-based catalysts have demonstrated excellent enantioselectivity in similar systems. For hydrogen borrowing annulation, iridium catalysts such as [Cp*IrCl2]2 have shown good activity and stereoselectivity.

In coupling reactions to attach the (S)-2-amino-propanoyl moiety, coupling reagents such as HATU or PyBOP coupled with appropriate bases (DIPEA or NMM) generally provide good yields while minimizing racemization.

Protection and Deprotection Strategies

Given the presence of multiple reactive functional groups in this compound, an effective protection/deprotection strategy is essential for successful synthesis.

The primary amino group of the (S)-2-amino-propanoyl moiety typically requires protection during coupling and other transformations. Common protecting groups include:

  • tert-Butyloxycarbonyl (Boc): Removed with acids (TFA, HCl)
  • Benzyloxycarbonyl (Cbz): Removed by hydrogenolysis
  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Removed with bases (piperidine, DBU)

The secondary amino group of the piperidine may also require protection during certain steps, particularly when functionalizing the 3-position. Suitable protecting groups include Boc, benzyl (Bn), or p-methoxybenzyl (PMB).

The tertiary amine of the isopropyl(methyl)amino group is generally less reactive but may influence the outcome of certain transformations through coordination or steric effects.

Comparative Analysis of Synthetic Routes

Efficiency Metrics Comparison

A comparative analysis of the various synthetic routes to this compound reveals important differences in efficiency, practicality, and scalability:

Synthetic Route Total Steps Overall Yield Stereoselectivity Scalability Key Advantages Key Limitations
Chiral Pool Approach 5-7 25-40% High (>95% ee) Good Reliable stereochemistry, well-established Limited structural flexibility, potentially costly amino acid derivatives
Functionalization of Preformed Piperidine 6-8 20-30% Moderate to High (85-95% ee) Moderate Modular, allows late-stage diversification Multiple protection/deprotection steps
Intramolecular Cyclization 7-9 15-25% Variable (70-95% ee depending on method) Moderate Versatile, access to various substitution patterns Complex precursor synthesis, potential side reactions
Two-Component Approaches 5-7 20-35% Moderate to High (80-95% ee) Good Often convergent, potentially shorter May require specialized reagents or catalysts
Aza-Prins Cyclization 6-8 15-30% Moderate (75-90% ee) Moderate Efficient ring formation Lewis acid compatibility challenges with functional groups

Green Chemistry Considerations

Modern synthetic approaches increasingly emphasize green chemistry principles, which are relevant to the synthesis of this compound:

  • Atom Economy: Routes involving direct coupling and minimizing protection/deprotection steps offer better atom economy. Reductive amination approaches generally offer good atom economy compared to methods requiring leaving group installation and displacement.

  • Solvent Selection: Traditional solvents like dichloromethane and dimethylformamide can be replaced with greener alternatives in many steps:

    • 2-Methyltetrahydrofuran instead of tetrahydrofuran
    • Ethyl acetate instead of dichloromethane where feasible
    • Ethanol or water as reaction media where possible
  • Catalyst Efficiency: Catalyst loading can often be reduced through optimization, and recyclable catalyst systems may be employed for larger-scale synthesis.

  • Energy Efficiency: Reactions requiring extended heating or cooling impose energy costs. Room temperature reactions or methods employing efficient heating (microwave, flow reactors) can reduce energy consumption.

  • Waste Reduction: Coupling reagents that generate minimal waste (such as T3P) and purification methods that reduce solvent use can significantly improve the environmental profile of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The amino group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various physiological processes.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: a phenyl-substituted piperidine derivative and a pyrrolidine-based structural isomer. Key differences in ring size, substituents, and stereochemical outcomes are highlighted.

Research Findings and Implications

  • Kinase Inhibition: Piperidine derivatives are common scaffolds in kinase inhibitors due to their ability to occupy hydrophobic pockets. The isopropyl-methyl-amino group may mimic ATP-binding motifs.
  • Neuroactive Potential: Amino-ketone moieties in similar compounds (e.g., Compound 5) have been linked to neurotransmitter receptor modulation, suggesting possible CNS applications .

Limitations : The absence of explicit biological data for the target compound necessitates further empirical studies to validate theoretical comparisons.

Biological Activity

2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one, commonly referred to as AM97952, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article delves into its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Chemical FormulaC₁₂H₁₈N₃O
Molecular Weight227.35 g/mol
CAS Number1401666-16-7

Research indicates that AM97952 exhibits potent inhibitory activity against specific isoforms of Class I PI3-kinase enzymes, particularly PI3K-alpha and PI3K-beta. These enzymes are crucial in various cellular processes, including cell growth and proliferation. The compound's selectivity allows it to inhibit these pathways while sparing other kinases, suggesting its potential utility in treating malignancies and inflammatory conditions without significant off-target effects .

Antitumor Activity

The compound has shown anti-tumor effects by inhibiting uncontrolled cellular proliferation associated with malignant diseases. In vitro studies have demonstrated that AM97952 effectively reduces the viability of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Inflammatory Diseases

In addition to its anticancer properties, AM97952 is being investigated for its role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The inhibition of PI3K pathways is believed to contribute to reduced inflammation and tissue damage in these conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of AM97952 in various contexts:

  • In Vitro Studies : A study evaluating the compound's effects on human cancer cell lines reported an IC50 value indicating significant cytotoxicity at low concentrations (around 0.1–1 μM), showcasing its potential as a targeted therapy .
  • Animal Models : Preclinical studies using animal models of cancer have demonstrated that administration of AM97952 leads to significant tumor regression, supporting its therapeutic potential .
  • Clinical Implications : Ongoing clinical trials are assessing the safety and efficacy of AM97952 in patients with advanced malignancies, focusing on its pharmacokinetics and optimal dosing strategies .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-((S)-3-(isopropyl(methyl)amino)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling a piperidine derivative with a propan-1-one backbone. For example, a Favorskii rearrangement may be employed using α-chloro ketones and secondary amines under controlled aqueous conditions (53°C, 18 hours) to achieve stereochemical fidelity . Optimization includes:

  • Catalyst Selection : Use of cyclic secondary amines (e.g., piperidine) to stabilize intermediates.
  • Purification : Distillation under reduced pressure followed by crystallization to isolate the target compound.
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track byproduct formation.

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar piperidine derivatives .
  • Chiral HPLC : Utilize columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and mobile phases optimized for enantiomer separation.
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with NOESY to confirm spatial arrangement of the (S)-configured piperidinyl group .

Advanced Research Questions

Q. How do stereochemical variations at the (S)-3-(isopropyl(methyl)amino)piperidin-1-yl moiety influence receptor binding affinity?

Methodological Answer:

  • Computational Modeling : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding modes of (S)- and (R)-isomers against target receptors (e.g., GPCRs).
  • Pharmacological Assays : Use radioligand displacement assays to measure KiK_i values for stereoisomers. For example, tolperisone analogs show reduced muscle relaxant activity when stereochemistry is altered .
  • Structural Dynamics : Molecular dynamics simulations (100 ns trajectories) to assess conformational stability in binding pockets.

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma or tissue homogenates that may explain in vivo efficacy .
  • Dose-Response Calibration : Adjust in vitro concentrations to mimic physiological exposure levels observed in pharmacokinetic studies.
  • Animal Models : Validate findings in multiple species (e.g., rodents vs. non-human primates) to account for interspecies metabolic differences .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer:

  • Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., OECD Guideline 111) to measure degradation rates in aquatic environments .
  • Bioaccumulation Factor (BAF) : Use logPP calculations (via shake-flask method) and in silico tools (EPI Suite) to predict partitioning in lipid-rich tissues.
  • Soil Sorption Experiments : Batch equilibrium tests with varying organic carbon content to determine KocK_{oc} values .

Q. When encountering conflicting cytotoxicity results across studies, what experimental factors should be prioritized for investigation?

Methodological Answer:

  • Impurity Profiling : Quantify trace contaminants (e.g., unreacted α-chloro ketones) via GC-MS, as residual reactants may skew cytotoxicity assays .
  • Cell Line Variability : Compare results across primary vs. immortalized cell lines (e.g., HepG2 vs. HEK293) to identify lineage-specific sensitivities.
  • Assay Conditions : Standardize incubation times, serum concentrations, and pH to minimize variability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values for kinase inhibition assays involving this compound?

Methodological Answer:

  • Kinase Panel Screening : Test against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • ATP Concentration Calibration : Adjust ATP levels (e.g., 1–100 µM) to match physiological conditions, as IC50_{50} is ATP-dependent.
  • Statistical Validation : Use Bayesian hierarchical models to account for inter-laboratory variability in dose-response curves .

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